3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Overview
Description
3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone: is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is studied for its potential as a ligand in receptor binding studies. Its trifluoromethyl group enhances its binding affinity and selectivity towards certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
Target of Action
Compounds with similar structures, such as aticaprant , are known to act as antagonists of the κ-opioid receptor (KOR) . KOR is the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
If we consider aticaprant as a reference, it acts as a selective antagonist of the kor . This means it binds to the KOR and blocks its activity, preventing the endogenous opioid peptide dynorphin from exerting its effects .
Biochemical Pathways
Kor antagonists like aticaprant are known to influence the opioid signaling pathway . By blocking the KOR, these compounds can modulate the effects of dynorphin, potentially altering mood and pain perception .
Pharmacokinetics
For Aticaprant, it has a relatively long half-life of 30 to 40 hours and readily crosses the blood–brain barrier to produce central effects
Result of Action
Kor antagonists like aticaprant can potentially reduce symptoms of depression and other mood disorders by blocking the effects of dynorphin .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylboronic acid and 3’,4’,5’-trifluoropropiophenone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the trifluoropropiophenone.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. The use of automated systems and advanced purification techniques can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluorobenzophenone
- 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenol
Uniqueness: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both trifluoromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATTYKXRKRFQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644922 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-19-6 | |
Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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